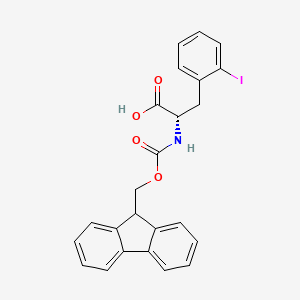

Fmoc-D-Tryptophan-N-hydroxysuccinimid-ester

Übersicht

Beschreibung

Fmoc-D-Trp-OSu is a derivative of the amino acid tryptophan and holds significant value as an amino acid derivative utilized in peptide synthesis . It is an essential building block in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Synthesis Analysis

Fmoc-D-Trp-OSu is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

Molecular Structure Analysis

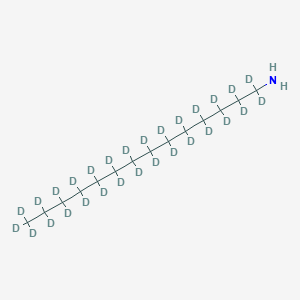

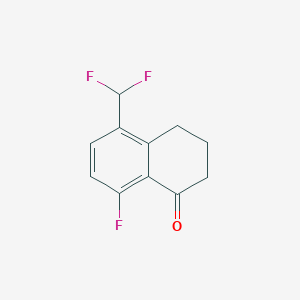

The molecular formula of Fmoc-D-Trp-OSu is C30H25N3O6 . It is a derivative of tryptophan, an essential amino acid, and is used in peptide synthesis .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-D-Trp-OSu has a molar mass of 337.33 g/mol . It is used as a protecting group for amines in peptide synthesis .

Wissenschaftliche Forschungsanwendungen

Synthese von Antibakteriellen Peptidomimetika

Fmoc-D-Tryptophan-N-hydroxysuccinimid-ester: wird bei der Synthese von kurzen antibakteriellen Peptidomimetika verwendet. Diese Verbindungen ahmen die Struktur und Funktion von antimikrobiellen Peptiden (AMPs) nach, die Teil der angeborenen Immunantwort sind und im Kampf gegen bakterielle Infektionen von entscheidender Bedeutung sind. Die Verwendung von This compound in der Festphasenpeptidsynthese (SPPS) ermöglicht die Herstellung von Peptidomimetika mit erhöhter proteolytischer Stabilität und gezielter intrazellulärer Wirkung gegen Bakterien .

Entwicklung von Antimikrobiellen Mitteln

Die Verbindung spielt eine wichtige Rolle bei der Entwicklung neuer antimikrobieller Mittel. Durch die Einarbeitung von This compound in die Struktur synthetischer Peptide können Forscher Moleküle mit spezifischen antimikrobiellen Eigenschaften entwickeln, was möglicherweise zur Entwicklung neuer Medikamente zur Bekämpfung von Antibiotika-resistenten Bakterien führt .

Festphasenpeptidsynthese (SPPS)

This compound: ist ein Schlüsselreagens in der SPPS, einer weit verbreiteten Methode zur Synthese von Peptiden. Diese Technik ist besonders nützlich für die Herstellung von Peptiden mit unnatürlichen Modifikationen oder ortsspezifischen Markierungen, die für verschiedene biologische Studien und die Entwicklung von Therapeutika unerlässlich sind .

Studien zur Struktur-Aktivitätsbeziehung von Peptiden

Forscher verwenden This compound bei der Synthese von Peptiden für Struktur-Aktivitätsbeziehungsstudien (SAR). Diese Studien helfen beim Verständnis der molekularen Grundlage der Aktivität eines Peptids und ermöglichen die Entwicklung effektiverer und selektiverer therapeutischer Peptide .

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft trägt This compound zur Synthese von Peptiden mit selbstausrichtenden Eigenschaften bei. Diese Peptide haben potenzielle Anwendungen bei der Herstellung neuer Materialien mit einzigartigen mechanischen, chemischen und biologischen Eigenschaften .

Peptid-basierte Medikamentenentwicklung

Die Verbindung ist maßgeblich an der peptid-basierten Medikamentenentwicklung beteiligt. Sie ermöglicht die Synthese von Peptiden, die selbst als Medikamente oder als Teil eines Medikamententransportsystems wirken und spezifische Zellen oder Gewebe im Körper ansteuern .

Verbesserung der proteolytischen Stabilität

This compound: wird verwendet, um die proteolytische Stabilität von Peptiden zu verbessern. Dies ist für therapeutische Anwendungen entscheidend, da es die Widerstandsfähigkeit des Peptids gegenüber dem Abbau durch Enzyme im Körper erhöht und so seine biologische Aktivität verlängert .

Mechanismen der intrazellulären Zielansteuerung

Die Verwendung von This compound bei der Peptidsynthese kann zur Entwicklung von Peptiden mit spezifischen Mechanismen zur intrazellulären Zielansteuerung führen. Dies ist besonders wichtig für die Entwicklung von Medikamenten, die bestimmte Zellen erreichen und in diesen wirken müssen, wie z. B. Krebszellen oder infizierte Zellen .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Biochemische Analyse

Biochemical Properties

Fmoc-D-trp-OSu is primarily used as a protecting group in solid-phase peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The compound reacts with the amino groups of amino acids, forming a stable bond that prevents unwanted reactions during peptide elongation. This interaction is essential for the accurate and efficient synthesis of peptides. Additionally, Fmoc-D-trp-OSu can be removed under basic conditions, allowing for the continuation of the synthesis process .

Cellular Effects

The effects of Fmoc-D-trp-OSu on cellular processes are primarily related to its role in peptide synthesis. By protecting the amino groups of amino acids, it ensures the proper assembly of peptides, which are crucial for various cellular functions. Peptides synthesized using Fmoc-D-trp-OSu can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides play a role in signaling pathways by acting as ligands for receptors, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, Fmoc-D-trp-OSu exerts its effects by forming a stable bond with the amino groups of amino acids. This bond formation prevents unwanted side reactions during peptide synthesis. The compound is removed under basic conditions, typically using piperidine, which cleaves the bond and releases the amino group for further reactions. This mechanism ensures the accurate and efficient synthesis of peptides, which are essential for various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of Fmoc-D-trp-OSu are crucial factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that Fmoc-D-trp-OSu maintains its protective properties for extended periods, ensuring the successful synthesis of peptides. Degradation can lead to incomplete peptide synthesis and reduced efficiency .

Dosage Effects in Animal Models

The effects of Fmoc-D-trp-OSu in animal models vary with dosage. At optimal dosages, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, Fmoc-D-trp-OSu can exhibit toxic effects, leading to cellular damage and impaired function. Studies have shown that maintaining appropriate dosages is crucial for achieving desired outcomes in peptide synthesis without causing harm to the organism .

Metabolic Pathways

Fmoc-D-trp-OSu is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as proteases and peptidases, which play a role in the degradation and processing of peptides. The compound’s protective properties ensure that peptides are synthesized accurately and efficiently, contributing to the overall metabolic flux and maintaining proper metabolite levels .

Transport and Distribution

Within cells and tissues, Fmoc-D-trp-OSu is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments. The compound’s distribution is crucial for its role in peptide synthesis, ensuring that it reaches the target sites where peptide assembly occurs .

Subcellular Localization

Fmoc-D-trp-OSu exhibits specific subcellular localization, primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to the appropriate compartments. This localization is essential for its function in protecting amino groups during peptide synthesis .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105160 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174080-12-7 | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174080-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)